molecular formula C11H9BrO3 B2940209 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428493-92-9

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2940209
CAS No.: 428493-92-9
M. Wt: 269.094
InChI Key: FMHMAMWYTXOWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H9BrO3. It is a benzaldehyde derivative characterized by the presence of bromine, methoxy, and prop-2-yn-1-yloxy groups. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with propargyl alcohol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The bromine and alkyne groups allow for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling studies. This compound can form covalent bonds with proteins, thereby enabling the study of protein-ligand interactions and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Uniqueness

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to its combination of bromine, methoxy, and prop-2-yn-1-yloxy groups, which confer distinct reactivity and functional properties. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMAMWYTXOWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.